3-(1H-吡唑-1-基)苯甲酸

描述

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields. A novel pyrazole derivative was synthesized in one study, which involved a one-pot, three-component reaction under solvent-free conditions, yielding a product with a bridgehead-fused system . Another study reported the synthesis of a pyrazole derivative through a reaction involving an acid chloride and 2,3-diaminopyridine, leading to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative . These syntheses highlight the versatility of pyrazole chemistry and the potential for creating a wide range of compounds with varying properties.

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structures of pyrazole derivatives. For instance, the crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . Another study described the crystal structure of a pyrazole derivative with a trigonal space group, where the crystal packing was stabilized by intermolecular hydrogen bonds . These studies demonstrate the importance of molecular structure analysis in understanding the conformation and stability of pyrazole compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions, as evidenced by the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and esters . The reaction mechanisms have been explored both experimentally and theoretically, with studies employing quantum-chemical calculations to elucidate the pathways and intermediates involved in these transformations . These analyses provide insights into the reactivity of pyrazole compounds and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. Spectroscopic methods such as FT-IR, NMR, and UV-visible spectra have been used to characterize these compounds . Theoretical approaches, including density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, have been employed to predict properties such as orbital energies, charge distributions, and electronic spectra . Additionally, some pyrazole derivatives exhibit nonlinear optical properties, which have been discussed based on polarizability and hyperpolarizability values . These studies underscore the multifaceted nature of pyrazole derivatives and their potential applications in various technological domains.

科学研究应用

抗菌剂

3-(1H-吡唑-1-基)苯甲酸衍生物已被开发为有效的抗葡萄球菌和抗肠球菌剂。 这些化合物对革兰氏阳性菌表现出有效性,特别是金黄色葡萄球菌和粪肠球菌,其最低抑菌浓度(MIC)值低至0.78 μg/mL 。 它们还表现出杀菌作用,并能够抑制和根除生物膜,由于其对传统抗生素的耐药性,生物膜的治疗特别具有挑战性 。

抗生物膜活性

3-(1H-吡唑-1-基)苯甲酸的衍生物已被研究用于其实时生物膜抑制能力。生物膜是细菌的复杂群落,对抗生素具有耐药性,是慢性感染的主要原因。 从该酸衍生的化合物在抑制生物膜生长方面显示出前景,这是开发针对生物膜相关感染的新疗法的重要一步 。

抗持久性活性

持久性细菌是细菌的休眠变体,对抗生素具有耐受性,通常是复发和慢性感染的罪魁祸首。 一些3-(1H-吡唑-1-基)苯甲酸衍生物被发现对金黄色葡萄球菌持久性细菌非常有效,为解决这些难以治疗的细菌细胞提供了潜在的新方法 。

抗菌耐药性

在抗菌耐药性(AMR)的背景下,抗菌耐药性是日益严重的全球健康威胁,3-(1H-吡唑-1-基)苯甲酸衍生物在细菌中表现出很少的耐药性发展倾向。 在多次传代研究中,细菌对这些化合物的耐药性发展最小,表明它们作为可持续抗菌策略的潜力 。

细胞膜通透性

从3-(1H-吡唑-1-基)苯甲酸衍生的一些先导化合物的作用机制涉及细菌细胞膜的通透性。 这种作用破坏了细菌细胞的完整性,导致细胞内容物泄漏,最终导致细胞死亡 。

抗癌活性

虽然与3-(1H-吡唑-1-基)苯甲酸没有直接关系,但其结构类似物,如4-(1H-1,2,4-三唑-1-基)苯甲酸,对肿瘤细胞系表现出细胞毒性活性。 这表明,通过进一步修饰,3-(1H-吡唑-1-基)苯甲酸有可能用于开发抗癌剂 。

偶氮甲碱衍生物的合成

3-(1H-吡唑-1-基)苯甲酸已被用于偶氮甲碱衍生物的合成,偶氮甲碱衍生物是具有潜在抗菌特性的化合物。 这些衍生物已被探索其对各种微生物菌株的功效 。

耐药菌株抑制剂的开发

3-(1H-吡唑-1-基)苯甲酸的衍生物已被合成并测试针对金黄色葡萄球菌和鲍曼不动杆菌等耐药菌株。 其中一些分子表现出强大的生长抑制特性,其MIC值低至0.39 μg/mL,突出了它们在对抗耐药性感染中的潜力 。

安全和危害

未来方向

While specific future directions for the study of 3-(1H-pyrazol-1-yl)benzoic acid are not mentioned in the available resources, research into pyrazole derivatives is a vibrant field due to their potential pharmacological activities . Further studies could focus on exploring these activities and developing more selective and potent molecules based on the 3-(1H-pyrazol-1-yl)benzoic acid scaffold .

作用机制

Target of Action

The primary targets of 3-(1H-pyrazol-1-yl)benzoic acid are bacterial cells, particularly Staphylococcus aureus . The compound has shown potent growth inhibition against these bacteria .

Mode of Action

The compound interacts with its bacterial targets by disrupting the bacterial cell membrane . This disruption inhibits the growth of the bacteria, leading to their eventual death .

Biochemical Pathways

The disruption of the bacterial cell membrane suggests that the compound may interfere with essential cellular processes such as nutrient uptake and waste removal .

Pharmacokinetics

Compounds with similar structures have been shown to have significant passive transport through the cell membrane, suggesting good bioavailability .

Result of Action

The result of the action of 3-(1H-pyrazol-1-yl)benzoic acid is the inhibition of bacterial growth, particularly in Staphylococcus aureus strains . This inhibition can lead to the death of the bacteria, effectively treating bacterial infections .

Action Environment

The efficacy and stability of 3-(1H-pyrazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, the compound should be kept away from heat and sources of ignition to maintain its stability and efficacy .

属性

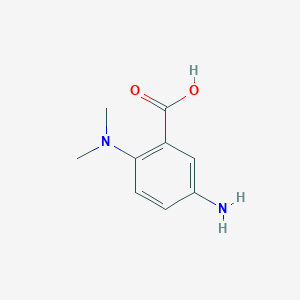

IUPAC Name |

3-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMWJDGRIJPPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383766 | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264264-33-7 | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264264-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)